Piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride
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Overview
Description
Piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride typically involves the reaction of 4-bromoacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide or piperidine. This reaction forms a chalcone intermediate, which is then subjected to further reactions to introduce the piperidine moiety .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production. Common industrial methods include hydrogenation, cyclization, and amination reactions .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-4-piperidinamine
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- N-Phenethyl-4-piperidone
Uniqueness
Piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride is unique due to its specific substitution pattern and the presence of the bromophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
130820-47-2 |
---|---|
Molecular Formula |
C19H21BrClN |
Molecular Weight |
378.7 g/mol |
IUPAC Name |
4-[(4-bromophenyl)-phenylmethylidene]-1-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C19H20BrN.ClH/c1-21-13-11-17(12-14-21)19(15-5-3-2-4-6-15)16-7-9-18(20)10-8-16;/h2-10H,11-14H2,1H3;1H |
InChI Key |
AQAUOALBGUGYDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)CC1.Cl |
solubility |
53.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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